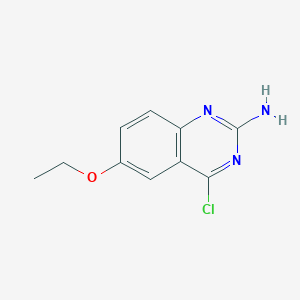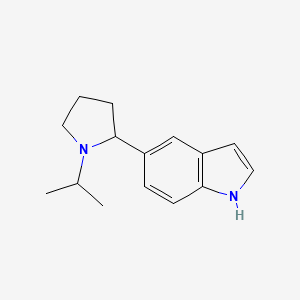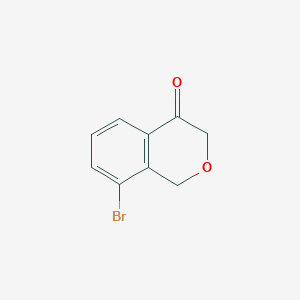![molecular formula C8H8BrN3 B15067656 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with bromine and methyl groups as substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-bromo-1-methylpyrazole with 2,3-dichloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
化学反应分析
Types of Reactions
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
科学研究应用
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: Explored for its potential use in the development of organic electronic materials.
作用机制
The mechanism of action of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
- 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[3,4-b]pyridine
- Pyrazolo[3,4-d]pyrimidine
Comparison
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other pyrazolopyridine derivatives, the presence of both bromine and methyl groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy as a pharmacophore in drug development.
属性
分子式 |
C8H8BrN3 |
|---|---|
分子量 |
226.07 g/mol |
IUPAC 名称 |
5-bromo-1,3-dimethylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H8BrN3/c1-5-6-3-8(9)10-4-7(6)12(2)11-5/h3-4H,1-2H3 |
InChI 键 |
DUEHDNLCZHYYPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=CN=C(C=C12)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-8-methoxyimidazo[1,5-a]pyridine](/img/structure/B15067581.png)
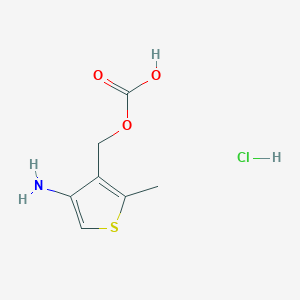
![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
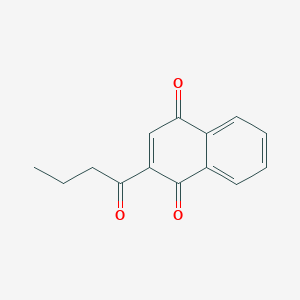
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)
